2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC16176553
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19N3O2 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C23H19N3O2/c1-15-12-19-21(23(27)26(15)14-16-8-4-2-5-9-16)20(17-10-6-3-7-11-17)18(13-24)22(25)28-19/h2-12,20H,14,25H2,1H3 |
| Standard InChI Key | KYZCGEGELCYBOL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Nomenclature
The compound belongs to the pyrano[3,2-c]pyridine class, characterized by a fused bicyclic system comprising a pyran ring (oxygen-containing six-membered ring) and a pyridine ring (nitrogen-containing six-membered ring). The IUPAC name, 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, systematically describes its substituents:
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Position 2: Amino group (-NH₂)
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Position 3: Cyano group (-C≡N)
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Position 4: Phenyl group (-C₆H₅)
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Position 6: Benzyl group (-CH₂C₆H₅)
Molecular Formula and Weight
The molecular formula C₂₃H₁₉N₃O₂ corresponds to a molar mass of 369.4 g/mol, as confirmed by high-resolution mass spectrometry .
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| Molecular Formula | C₂₃H₁₉N₃O₂ |
| Molecular Weight | 369.4 g/mol |
| InChI | InChI=1S/C23H19N3O2/c1-15-12-19-21(23(27)26(15)14-16-8-4-2-5-9-16)20(17-10-6-3-7-11-17)18(13-24)22(25)28-19/h2-12,20H,14,25H2,1H3 |
| InChIKey | KYZCGEGELCYBOL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4 |
| PubChem CID | 2754038 |
Synthesis and Manufacturing Processes
General Synthetic Strategy
The synthesis of pyrano[3,2-c]pyridine derivatives typically involves Michael addition-cyclocondensation between arylmethylene malononitriles (or methyl cyanoacetates) and 4-hydroxy-6-methyl-2-pyridone derivatives. This one-pot reaction proceeds via:
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Michael Addition: Nucleophilic attack by the pyridone oxygen on the α,β-unsaturated nitrile.
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Enolization: Tautomerization to form an enolic intermediate.
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Cyclodehydration: Intramolecular cyclization to yield the fused bicyclic system .
Optimized Protocol for Target Compound
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Reactants:
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4-Hydroxy-6-methyl-2-pyridone (1.0 equiv)
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Benzylidene malononitrile (1.2 equiv)
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Conditions:
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Solvent: Pyridine or ethanol
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Temperature: Reflux (80–100°C)
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Duration: 6–12 hours
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Workup:
Table 2: Synthetic Parameters and Yields
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
| Solvent | Pyridine/Ethanol |
| Yield | 65–75% |
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Stable under ambient conditions; degrades above 250°C.
Spectroscopic Characterization
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